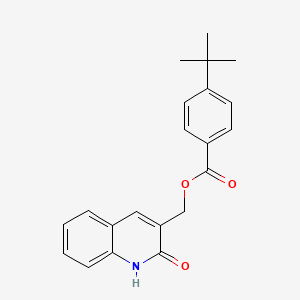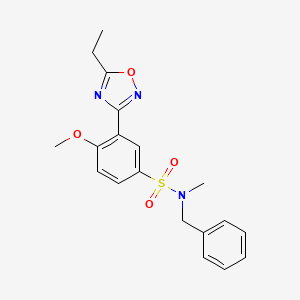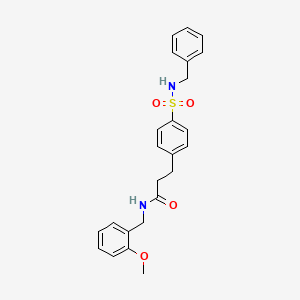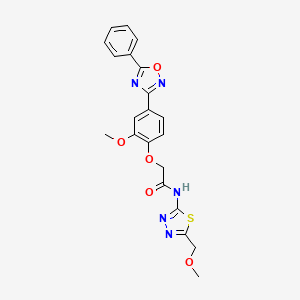![molecular formula C20H23N3O6S B7695911 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PSPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the development of new therapeutics for various diseases such as diabetes, obesity, and cancer.
作用機序
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose tolerance and insulin sensitivity. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving glucose tolerance and insulin sensitivity, this compound has also been shown to reduce body weight and adiposity in obese mice. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for PTP1B. This allows researchers to study the specific effects of PTP1B inhibition without affecting other proteins or pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal models.
将来の方向性
There are a number of potential future directions for research on 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new therapeutics for diabetes and obesity based on this compound. Another area of interest is the potential use of this compound in the treatment of cancer, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop strategies to mitigate these effects.
合成法
The synthesis of 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 4-(piperidine-1-sulfonyl)phenol, which is then reacted with 3-(trifluoromethyl)aniline to form this compound. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the development of new therapeutics for diabetes and obesity. PTP1B is a key regulator of insulin signaling, and the inhibition of this protein has been shown to improve glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to have potential applications in the treatment of cancer, as PTP1B is overexpressed in many types of cancer cells.
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-15-18(6-5-7-19(15)23(25)26)21-20(24)14-29-16-8-10-17(11-9-16)30(27,28)22-12-3-2-4-13-22/h5-11H,2-4,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTFOWDRCCGCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

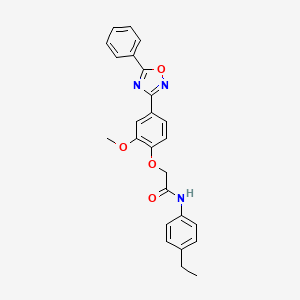
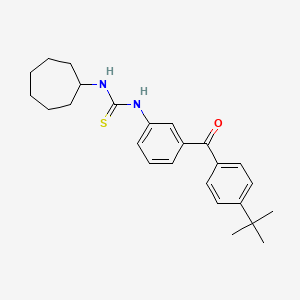

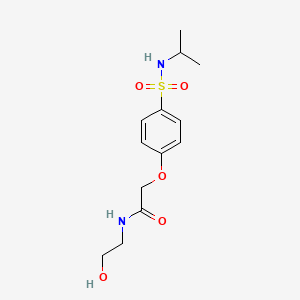
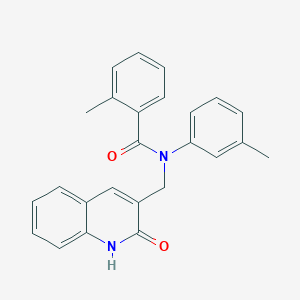
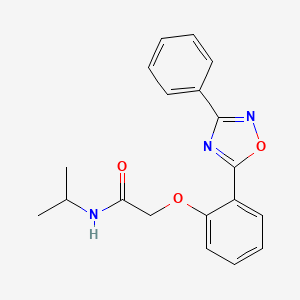
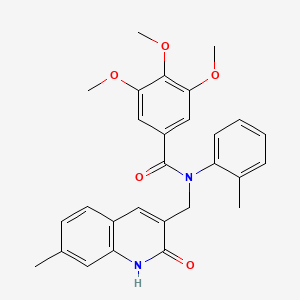
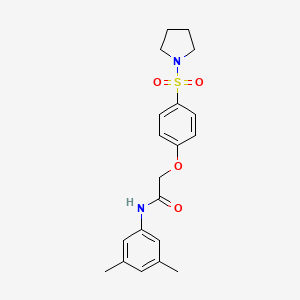
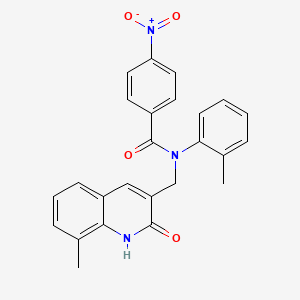
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
